molecular formula C18H19NO3 B3154313 Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate CAS No. 774223-27-7

Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate

Cat. No. B3154313
CAS RN: 774223-27-7
M. Wt: 297.3 g/mol
InChI Key: FFODGGSYXPUWHK-IRXDYDNUSA-N
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Description

Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate, also known as Bipyrrolidin-4-ylmethyl ester, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 308.37 g/mol. Bipyrrolidin-4-ylmethyl ester has a variety of uses in biochemical, physiological, and laboratory experiments.

Scientific Research Applications

Synthesis and Binding Affinity in Cardiovascular Agents

Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate derivatives, as part of the dihydropyridines family, have shown potential as cardiovascular agents due to their binding affinity to calcium channels and their vasodilator and antihypertensive activities. Specifically, derivatives like methyl 4,7-dihydro-3-isobuty1-6-methyl-4-(3-nitrophenyl)thieno[2,3-Mpyridine-5-carboxylate (S-312) have been identified as promising agents, with the structure-activity relationship indicating the importance of a lipophilic alkyl substituent with moderate bulkiness for pharmacological potency. The research also highlighted the significance of the absolute configuration of such derivatives in determining their biological activities (Adachi et al., 1988).

Designer Drugs and Metabolism

The compound has also been studied in the context of designer drugs like R,S-4'-Methyl-alpha-pyrrolidinohexanophenone (MPHP), where it undergoes extensive metabolism involving hydroxylation of various groups and subsequent formation of lactams or reduction of keto groups. The understanding of its metabolic pathways is crucial for developing toxicological detection procedures in biological samples (Springer et al., 2003).

Angiotensin II Receptor Antagonists

In the domain of angiotensin II receptor antagonists, the compound is part of a series of N-phenyl-1H-pyrrole derivatives investigated for their antagonistic properties. The compounds in this series exhibit structural similarities with the biphenyl system and have been shown to antagonize angiotensin-induced blood pressure increases. The studies involve computational modeling and innovative synthetic procedures to develop these novel compounds, highlighting the potential of the compound in the treatment of hypertension (Bovy et al., 1993).

properties

IUPAC Name

methyl (2S,4S)-4-(4-phenylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(20)17-11-16(12-19-17)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFODGGSYXPUWHK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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